Efficacy vs. Placebo: Superior Responder Rates and HAMA Score Reduction
Kava extract demonstrates statistically significant superiority over placebo in reducing anxiety symptoms, as shown by a pooled risk ratio for clinical response and a substantial reduction in Hamilton Anxiety Scale (HAMA) scores. This is in contrast to other herbal anxiolytics, such as valerian, which failed to demonstrate this effect in a large randomized controlled trial [REFS-1, REFS-2].
| Evidence Dimension | Anxiety Symptom Reduction (Responder Rate) |
|---|---|
| Target Compound Data | Pooled Risk Ratio: 1.50 (95% CI: 1.12, 2.01) from 5 trials (n = 330) |
| Comparator Or Baseline | Placebo (Risk Ratio = 1.0) |
| Quantified Difference | 50% increased likelihood of response with Kava |
| Conditions | Systematic review and meta-analysis of 5 randomized, placebo-controlled clinical trials |
Why This Matters
This provides high-level evidence for a statistically significant, quantifiable anxiolytic effect of Kava extract over a placebo, which is a fundamental requirement for justifying its selection in research or therapeutic contexts, and a differentiator from other supplements like valerian which lack this evidence.
- [1] Smith K, Leiras C. The effectiveness and safety of Kava Kava for treating anxiety symptoms: A systematic review and analysis of randomized clinical trials. Complement Ther Med. 2019;43:110-115. View Source
- [2] Jacobs BP, Bent S, Tice JA, Blackwell T, Cummings SR. An internet-based randomized, placebo-controlled trial of kava and valerian for anxiety and insomnia. Medicine (Baltimore). 2005;84(4):197-207. View Source
